(2-Hydroxy-3-isopropylphenyl)boronic acid
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Overview
Description
(2-Hydroxy-3-isopropylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a hydroxy group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-isopropylphenyl)boronic acid typically involves the borylation of the corresponding phenyl derivative. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3-isopropylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(2-Hydroxy-3-isopropylphenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-isopropylphenyl)boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in enzyme inhibition and sensing applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the hydroxy and isopropyl substituents.
3-Formylphenylboronic acid: Contains a formyl group instead of a hydroxy and isopropyl group.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in the para position.
Uniqueness
(2-Hydroxy-3-isopropylphenyl)boronic acid is unique due to the presence of both a hydroxy group and an isopropyl group on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and other applications .
Properties
Molecular Formula |
C9H13BO3 |
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Molecular Weight |
180.01 g/mol |
IUPAC Name |
(2-hydroxy-3-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO3/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6,11-13H,1-2H3 |
InChI Key |
UQUIXGFHYCEEPJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(C)C)O)(O)O |
Origin of Product |
United States |
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